N-{4-[4-(2-METHYLPROPANOYL)PIPERAZIN-1-YL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE
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Overview
Description
N-{4-[4-(2-METHYLPROPANOYL)PIPERAZIN-1-YL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a cyclopentanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(2-METHYLPROPANOYL)PIPERAZIN-1-YL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperazine derivative. The key steps include:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with an isobutyryl group through an acylation reaction using isobutyryl chloride in the presence of a base such as triethylamine.
Coupling with Phenyl Group: The functionalized piperazine is then coupled with a phenyl group through a nucleophilic substitution reaction.
Cyclopentanecarboxamide Formation: The final step involves the formation of the cyclopentanecarboxamide moiety through a condensation reaction with cyclopentanecarboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(2-METHYLPROPANOYL)PIPERAZIN-1-YL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{4-[4-(2-METHYLPROPANOYL)PIPERAZIN-1-YL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{4-[4-(2-METHYLPROPANOYL)PIPERAZIN-1-YL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide
- N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide
- 3-iodo-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide
Uniqueness
N-{4-[4-(2-METHYLPROPANOYL)PIPERAZIN-1-YL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE is unique due to its specific structural features, including the cyclopentanecarboxamide moiety, which distinguishes it from other similar compounds. This unique structure may confer specific biological activities and chemical reactivity that are not observed in its analogs.
Properties
CAS No. |
1158574-94-7 |
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Molecular Formula |
C26H33N3O2 |
Molecular Weight |
419.6g/mol |
IUPAC Name |
N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C26H33N3O2/c1-20(2)24(30)29-18-16-28(17-19-29)23-12-10-22(11-13-23)27-25(31)26(14-6-7-15-26)21-8-4-3-5-9-21/h3-5,8-13,20H,6-7,14-19H2,1-2H3,(H,27,31) |
InChI Key |
FQJYWZBTIXNZKI-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3(CCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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